molecular formula C4H4ClNOS B12103838 5-Chloro-2-methoxythiazole

5-Chloro-2-methoxythiazole

Katalognummer: B12103838
Molekulargewicht: 149.60 g/mol
InChI-Schlüssel: ZJHGDMSAZHDDPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-methoxythiazole is a heterocyclic organic compound that features a thiazole ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxythiazole typically involves the chlorination of 2-methoxythiazole. One common method includes the reaction of 2-methoxythiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves a similar chlorination process but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methoxythiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various 5-substituted thiazoles with different functional groups.

    Oxidation: Oxidized derivatives like sulfoxides or sulfones.

    Reduction: Reduced derivatives like dihydrothiazoles.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methoxythiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2-methoxythiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C4H4ClNOS

Molekulargewicht

149.60 g/mol

IUPAC-Name

5-chloro-2-methoxy-1,3-thiazole

InChI

InChI=1S/C4H4ClNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3

InChI-Schlüssel

ZJHGDMSAZHDDPI-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(S1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.